2-Methyl-1-(2-pyridyl)-1-propylamine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the molecular structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications
1. Synthesis and Halogenation of 2-methylimidazo[1,2-a]pyridine
- Summary of Application : This research focused on the synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine, a derivative of 2-Methyl-1-(2-pyridyl)-1-propylamine. The compound was further reacted with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
- Methods of Application : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine was studied. The reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
- Results or Outcomes : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
2. Synthesis of Indole Derivatives
- Summary of Application : Indoles, which are similar to 2-Methyl-1-(2-pyridyl)-1-propylamine in that they are both heterocyclic compounds, are significant in natural products and drugs. They play a main role in cell biology and have been used in the treatment of various disorders .
- Methods of Application : The research focused on the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have attracted the attention of the chemical community due to their importance .
3. Synthesis and Antimicrobial Activity of Coumarin Derivatives
- Summary of Application : This research focused on the synthesis and characterization of new coumarin derivatives, which are structurally similar to 2-Methyl-1-(2-pyridyl)-1-propylamine. These compounds were tested for their in vitro antimicrobial activity .
- Methods of Application : The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .
4. Synthesis of Indole Derivatives
- Summary of Application : This research focused on the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application : The research aimed to highlight the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have attracted the attention of the chemical community due to their importance .
5. Synthesis and Antimicrobial Activity of New Coumarin Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625588 | |
Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-pyridyl)-1-propylamine | |
CAS RN |
58088-72-5 | |
Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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